molecular formula C13H10Cl2N2S B14526045 1-(3,5-Dichlorophenyl)-3-phenylthiourea CAS No. 62644-21-7

1-(3,5-Dichlorophenyl)-3-phenylthiourea

Cat. No.: B14526045
CAS No.: 62644-21-7
M. Wt: 297.2 g/mol
InChI Key: ZHBTWFPWAAVNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-3-phenylthiourea (CAS 107707-33-5) is a synthetic thiourea derivative of high interest in medicinal chemistry and oncology research. With a molecular formula of C13H10Cl2N2S and a molecular weight of 297.20, this compound is characterized by its distinct substitution pattern on the phenyl rings . Thiourea derivatives, particularly those with electron-withdrawing substituents like chlorine atoms, are recognized as versatile scaffolds in drug discovery . Recent scientific investigations into structurally similar compounds have highlighted the significant potential of diarylthiourea analogs in anticancer research. These related molecules have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including primary (SW480) and metastatic (SW620) colon cancer, metastatic prostate cancer (PC3), and chronic myelogenous leukemia (K-562) . The proposed mechanisms of action for these active analogs include strong pro-apoptotic activity, effectively inducing programmed cell death in cancerous cells, and the inhibition of interleukin-6 (IL-6) levels, which can modulate the tumor microenvironment . Researchers value this compound and its analogs as critical tools for probing biological pathways and developing new therapeutic agents. This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62644-21-7

Molecular Formula

C13H10Cl2N2S

Molecular Weight

297.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H10Cl2N2S/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18)

InChI Key

ZHBTWFPWAAVNBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis and Derivatization Strategies for 1 3,5 Dichlorophenyl 3 Phenylthiourea

General Synthetic Methodologies for N,N'-Disubstituted Thioureas

The construction of the N,N'-disubstituted thiourea (B124793) framework can be achieved through several reliable synthetic routes. These methods offer flexibility in introducing a wide array of substituents, allowing for the generation of diverse chemical libraries.

Reaction of Isothiocyanates with Amines as a Primary Synthetic Route

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. researchgate.netnih.gov This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. The process is typically efficient, proceeds under mild conditions, and often results in high yields of the desired thiourea derivative. beilstein-journals.org

The general reaction scheme is as follows:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This method's versatility lies in the commercial availability or straightforward synthesis of a vast number of isothiocyanates and amines, enabling the creation of a wide range of substituted thioureas. For the synthesis of 1-(3,5-Dichlorophenyl)-3-phenylthiourea, this would involve the reaction of phenyl isothiocyanate with 3,5-dichloroaniline (B42879).

Utilization of Thiocarbamate Intermediates

Another strategy involves the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent. google.com This reagent, when activated, can react with amines to produce the desired disubstituted thioureas. This method offers good chemical selectivity and tolerance to various functional groups.

Application of Modern Synthetic Techniques (e.g., Microwave Irradiation, Solventless Systems)

In recent years, modern synthetic techniques have been increasingly applied to the synthesis of N,N'-disubstituted thioureas to enhance reaction efficiency, reduce reaction times, and promote green chemistry principles.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating the reaction between isothiocyanates and amines. nih.govnih.gov Reactions that might take several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation, frequently leading to improved yields. nih.govresearchgate.net This technique is applicable to both solution-phase and solvent-free reactions.

Solventless Systems: Performing reactions under solvent-free conditions, or "dry media" reactions, offers numerous environmental and economic advantages. nih.govrsc.org The direct mixing and heating of reactants, often with microwave irradiation, can lead to the efficient formation of N,N'-disubstituted thioureas without the need for potentially harmful organic solvents. nih.govnih.gov This approach simplifies work-up procedures and reduces chemical waste.

Targeted Synthesis of this compound

The synthesis of the specific compound this compound requires careful selection of precursors and optimization of reaction conditions to achieve high purity and yield.

Precursor Selection and Optimization for Specific Aromatic Substituents

The logical precursors for the synthesis of this compound are 3,5-dichloroaniline and phenyl isothiocyanate . The choice of these starting materials directly introduces the desired dichlorophenyl and phenyl moieties onto the thiourea backbone.

The reactivity of the aniline (B41778) derivative can be influenced by the electronic nature of its substituents. The two chlorine atoms on the aniline ring in 3,5-dichloroaniline are electron-withdrawing, which slightly reduces the nucleophilicity of the amino group compared to unsubstituted aniline. However, this effect is generally not significant enough to impede the reaction with the highly reactive phenyl isothiocyanate.

The purity of the precursors is crucial for obtaining a high-purity final product and minimizing side reactions. Standard purification techniques for the aniline and isothiocyanate, such as distillation or recrystallization, should be employed if necessary.

Reaction Conditions and Yield Optimization

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Solvent: A variety of solvents can be used for this reaction, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include acetone, acetonitrile, and ethanol (B145695). beilstein-journals.orgorgsyn.org For solvent-free conditions, the reactants can be mixed directly.

Temperature: The reaction is typically carried out at room temperature or with gentle heating. beilstein-journals.org Refluxing the reaction mixture can also be employed to drive the reaction to completion, particularly with less reactive amines. orgsyn.org

Reaction Time: The reaction time can vary from a few minutes to several hours, depending on the reaction conditions. Microwave-assisted synthesis can dramatically reduce the reaction time to as little as 1.5 to 4.5 minutes. nih.gov Conventional methods may require stirring at room temperature for several hours. beilstein-journals.org

Catalysis: While the reaction between an isothiocyanate and an amine often proceeds without a catalyst, certain bases or phase-transfer catalysts can be used to accelerate the reaction, especially in cases of low reactivity. nih.gov

Work-up and Purification: The product, this compound, is typically a solid and can often be isolated by simple filtration after the reaction is complete, especially if it precipitates from the reaction mixture. Washing the crude product with a suitable solvent can remove unreacted starting materials. Recrystallization from a solvent such as ethanol is a common method for further purification to obtain a product of high purity. cbijournal.com

Below is a table summarizing typical reaction conditions for the synthesis of N,N'-diarylthioureas, which are applicable to the synthesis of the target compound.

Precursor 1Precursor 2SolventConditionsYield
3,5-DichloroanilinePhenyl IsothiocyanateAcetonitrileStirring at room temperature, 24hGood to Excellent
3,5-DichloroanilinePhenyl IsothiocyanateNoneMicrowave irradiation, 2-5 minExcellent (typically >90%)
3,5-DichloroanilinePhenyl IsothiocyanateEthanolReflux, 3hHigh

Interactive Data Table: Synthesis Conditions Note: The yields are general expectations based on similar reactions and may vary depending on the specific experimental setup.

By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity, providing a reliable source of this important chemical compound for further research and application.

Structural Modifications and Analog Design based on this compound

The design of analogs based on the this compound structure is a key strategy for modulating biological activity and physicochemical properties. Modifications are typically focused on the terminal phenyl rings and the core thiourea linker.

Introduction of Varied Substituents on Phenyl Rings

The synthesis of 1,3-disubstituted thioureas is often achieved through a single-step reaction between an aniline, such as 3-(trifluoromethyl)aniline, and various isothiocyanates. nih.gov This method allows for the introduction of a wide range of substituents onto the phenyl rings. For instance, analogs have been synthesized featuring dihalogenophenyl, halogenomethylphenyl, alkylphenyl, and other monophenyl-substituted groups. nih.gov

The nature and position of these substituents significantly influence the compound's properties. Structure-activity relationship (SAR) studies on diphenylthiourea derivatives have shown that the biological activity is sensitive to these modifications. acs.org For example, in a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents demonstrated particularly high cytotoxic activity against several cancer cell lines. nih.gov The systematic variation of substituents allows for the fine-tuning of electronic and steric properties to optimize interactions with biological targets.

Examples of Substituted Phenylthiourea (B91264) Derivatives and Their Activity. nih.gov
CompoundSubstituent on Phenyl RingObserved In Vitro Cytotoxicity (IC50)
13,5-dichloro-Highly cytotoxic against various cancer cell lines (IC50 ≤ 10 µM)
23,4-dichloro-Highest activity (IC50 from 1.5 to 8.9 µM)
84-CF3-phenylHighest activity (IC50 from 1.5 to 8.9 µM)

Incorporation of Heterocyclic Scaffolds (e.g., Thiazole (B1198619), Pyrazole (B372694), Piperazine)

A prominent strategy for diversifying the thiourea scaffold is the incorporation of heterocyclic rings, which are known to be important pharmacophores. tandfonline.comresearchgate.net

Thiazole: Thiazole-based thiourea derivatives can be synthesized by reacting N,N-disubstituted thioureas with α-halocarbonyl compounds. tandfonline.com Another approach involves the reaction of a suitable amine, such as 4-(4-fluorophenyl)thiazol-2-amine, with various phenyl isothiocyanates to yield hybrid thiazole-thiourea scaffolds. tandfonline.com These compounds often exhibit a range of biological activities. tandfonline.comnih.gov The synthesis of 2-aminothiazoles from α-diazoketones and thiourea represents another green and efficient method. bepls.com

Pyrazole and Piperazine (B1678402): Hybrid scaffolds containing both pyrazole and piperazine moieties linked to a thiourea core have been developed. researchgate.netresearchgate.net A common synthetic route involves reacting 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine hydrochloride with various thiocarbamides. researchgate.net Pyrazole derivatives containing a thiourea skeleton have been evaluated for various biological activities. globalresearchonline.net The presence of these N-heterocycles can significantly influence the molecule's conformation, solubility, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. For instance, piperazine-derived thioureas featuring a 3,5-bis-trifluoromethyl phenyl ring have shown notable antibacterial activity. nih.gov

Formation of Thiourea Benzamide (B126) Derivatives

Thiourea benzamide derivatives are synthesized by reacting benzoyl isothiocyanate with various amines. mdpi.com The isothiocyanate intermediate is typically generated in situ from the reaction of benzoyl chloride and a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate. mdpi.comuitm.edu.mycurresweb.com The subsequent addition of an amine leads to the desired N-(phenylcarbamothioyl)benzamide derivative. uitm.edu.my This synthetic approach has been used to create series of compounds, such as N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide, for evaluation as potential enzyme inhibitors. nih.govresearchgate.net These derivatives and their subsequent metal complexes have been a focus of research for their potential anticancer properties. tjnpr.org

Coordination Chemistry and Metal Complexation of Thiourea Ligands

The thiourea functional group, with its sulfur and nitrogen donor atoms, is an excellent ligand for coordinating with a wide range of metal ions. mdpi.comnih.gov This property has led to extensive research into the synthesis and characterization of metal complexes derived from this compound and its analogs.

Synthesis of Metal Complexes (e.g., Cu(II), Pt(IV), Fe(II), Ru(II))

The synthesis of metal complexes typically involves reacting the thiourea ligand with a suitable metal salt in an appropriate solvent. semanticscholar.org The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can influence the structure of the resulting complex. amazonaws.com

Cu(II) Complexes: Copper(II) complexes have been synthesized by reacting thiourea benzamide derivatives with copper salts. mdpi.comtjnpr.org In some cases, two ligand molecules coordinate to the Cu(II) center in a bidentate fashion. nih.gov Hybrid azomethine thiourea ligands have also been used to prepare distorted square-planar copper(II) complexes. echemcom.com

Pt(IV) and Pt(II) Complexes: Platinum complexes are of significant interest, partly due to the success of platinum-based anticancer drugs. nih.gov Thiourea benzamide ligands have been used to synthesize Pt(IV) complexes for anticancer evaluation. tjnpr.org Pt(II) complexes have also been prepared, often exhibiting square-planar geometry. nih.govresearchgate.net

Fe(II) Complexes: Iron(II) complexes with thiourea ligands have been synthesized and characterized, with studies indicating coordination primarily through the sulfur atom. researchgate.net

Ru(II) Complexes: Ruthenium(II) complexes, particularly half-sandwich "piano-stool" structures, have been prepared using substituted thiourea ligands. nih.govrsc.org For example, Ru(II)(η⁶-p-cymene) complexes with monodentate aroyl/acyl thiourea ligands have been synthesized. nih.gov

Selected Metal Complexes of Thiourea Derivatives
Metal IonLigand TypeResulting Complex Geometry/TypeReference
Cu(II)1,3-disubstituted thioureasMonomeric or dimeric structures nih.gov
Pt(IV)Thiourea benzamidesNot specified tjnpr.org
Pt(II)N,N-Disubstituted-4-chlorobenzoyl thioureasSquare-planar nih.gov
Fe(II)ThioureaS-bonded complexes researchgate.net
Ru(II)Dibenzosuberenyl substituted aroyl/acyl thioureas"3-legged piano-stool" geometry nih.gov

Ligand Binding Modes and Donor Atoms (Nitrogen, Sulfur, Oxygen)

Thiourea derivatives are versatile ligands capable of multiple coordination modes, which are influenced by factors such as the substituents on the ligand, the metal ion, and the presence of a base. mdpi.com

Monodentate Coordination: The most common binding mode is monodentate coordination through the soft sulfur atom of the thiocarbonyl group (C=S). mdpi.comamazonaws.com This is observed in many complexes, including those of Ru(II) and Fe(II). nih.govresearchgate.net

Bidentate N,S Chelation: Thiourea ligands can also act as bidentate chelating agents, coordinating through both the sulfur atom and one of the nitrogen atoms. mdpi.comresearchgate.net This often occurs upon deprotonation of an N-H group, forming a stable four- or six-membered chelate ring. nih.govtandfonline.com This mode has been observed in complexes of Cu(II) and Pt(II). nih.govresearchgate.net

Bidentate O,S Chelation: In acyl- or benzoylthiourea (B1224501) derivatives, the carbonyl oxygen atom provides an additional coordination site. Bidentate coordination through the sulfur and oxygen atoms is common, leading to the formation of stable six-membered rings. nih.govrsc.org This has been observed in various Pt(II) and Pd(II) complexes. nih.gov

The specific binding mode can be determined using spectroscopic techniques like FT-IR and NMR. For instance, a shift in the C=S stretching vibration in the IR spectrum upon complexation indicates coordination of the sulfur atom. nih.gov Similarly, changes in the N-H signals can suggest the involvement of nitrogen in binding. mdpi.com

Structural Characterization and Advanced Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for determining the connectivity and electronic environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (ESI-MS) collectively offer a detailed picture of the molecular framework of 1-(3,5-Dichlorophenyl)-3-phenylthiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-H protons and the aromatic protons. The two N-H protons of the thiourea (B124793) moiety are anticipated to appear as two separate broad singlets in the downfield region, typically between δ 9.0 and 10.5 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The aromatic protons of the phenyl and 3,5-dichlorophenyl rings would resonate in the range of δ 7.0–8.0 ppm. The protons on the unsubstituted phenyl group would likely appear as a complex multiplet, while the 3,5-dichlorophenyl ring would show two distinct signals: a triplet (or a finely split singlet) for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information, most notably the signal for the thiocarbonyl carbon (C=S). For diarylthioureas, this characteristic peak is typically observed in the range of δ 179–181 ppm. The aromatic carbons would generate a series of signals between δ 120 and 140 ppm. The carbons bonded to chlorine atoms (C3 and C5 of the dichlorophenyl ring) are expected to be significantly deshielded. Due to the molecular symmetry of the 3,5-dichlorophenyl group, it would exhibit four distinct carbon signals, while the unsubstituted phenyl group would also show four signals (for the ipso, ortho, meta, and para carbons).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would establish the coupling relationships between protons on the same aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=S-~180.0
N-H~9.5-10.2 (2H, 2 x s)-
Phenyl-H~7.2-7.6 (5H, m)~124-138
Dichlorophenyl-H~7.3-7.8 (3H, m)~122-136

Note: These are predicted values based on analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the thiourea core and the aromatic rings. mdpi.comresearchgate.net

Key vibrational frequencies anticipated for this compound include:

N-H Stretching: Strong to medium absorption bands in the region of 3100–3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the secondary amine groups in the thiourea moiety. The precise position and shape of these bands can be influenced by hydrogen bonding.

C=C Aromatic Stretching: Multiple sharp bands of variable intensity are expected between 1450 and 1600 cm⁻¹ corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.

C-N Stretching: Vibrations associated with the C-N bonds of the thiourea backbone typically appear in the 1300–1380 cm⁻¹ range. uantwerpen.be

Thioamide Bands: The thiourea group gives rise to several characteristic bands. The "thioamide II" band, which has a significant contribution from C-N stretching, is often found around 1350 cm⁻¹. The vibration with a major C=S stretching contribution (the "thioamide IV" band) is typically observed in the 680–740 cm⁻¹ region. uantwerpen.be

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching of the dichlorophenyl group are expected in the fingerprint region, usually below 800 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for Diarylthioureas
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3100 - 3400
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1300 - 1380
C=SStretching680 - 740

High-Resolution Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (ESI-MS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₀Cl₂N₂S), the calculated exact mass is 295.9942 Da. nih.gov

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]+ or the protonated molecular ion [M+H]+. Due to the presence of two chlorine atoms, a characteristic cluster of peaks would be observed. The two main isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an [M]+ peak, an [M+2]+ peak, and an [M+4]+ peak with a relative intensity ratio of approximately 9:6:1, which serves as a definitive indicator for the presence of two chlorine atoms in the molecule.

Fragmentation analysis would likely show cleavage of the C-N bonds on either side of the thiocarbonyl group, leading to fragments corresponding to the phenyl isothiocyanate and 3,5-dichloroaniline (B42879) ions, or related radical cations.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise data on bond lengths, bond angles, and molecular conformation.

Determination of Absolute Molecular Structure and Conformation

While a specific crystal structure for this compound has not been reported in the searched literature, the conformations of many similar diarylthiourea derivatives have been extensively studied. mdpi.comrsc.orgnih.govnih.gov Typically, the thiourea backbone (S-C-N-N) is nearly planar. The two phenyl rings are twisted out of this plane to varying degrees. uantwerpen.be

Investigation of Intermolecular Interactions and Supramolecular Assembly (e.g., N–H···S, C–H···O, C–H···S, C–H···π, π–π Stacking)

The solid-state structure of N,N'-disubstituted thiourea derivatives, including this compound, is significantly influenced by a network of non-covalent intermolecular interactions. These interactions dictate the molecular packing and the formation of larger, ordered supramolecular assemblies. nih.gov The thiourea backbone, with its N-H proton-donor groups and sulfur atom acceptor, is a prime site for hydrogen bonding. nih.gov

The most prominent of these is the N–H···S hydrogen bond . In many crystalline thiourea derivatives, this interaction is a key motif, often leading to the formation of centrosymmetric dimers where two molecules are linked via a pair of N–H···S bonds, creating a characteristic R²₂(8) ring motif. rsc.orgresearchgate.net This robust interaction plays a critical role in the primary assembly of the molecules in the crystal lattice.

Beyond the principal N–H···S interaction, weaker hydrogen bonds and other non-covalent forces contribute to the stability of the three-dimensional architecture. nih.gov These include:

C–H···O and C–H···S interactions: Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors, interacting with the sulfur atom of the thiourea group or, if present, oxygen atoms in acyl derivatives. nih.govrsc.org These interactions help to link the primary supramolecular synthons (like dimers) into more extended chains or sheets. rsc.org

C–H···π interactions: The hydrogen atoms of the phenyl rings can interact with the π-electron clouds of adjacent aromatic rings. This type of interaction is crucial for organizing the spatial arrangement of the aromatic substituents. nih.govresearchgate.net

π–π Stacking: The aromatic rings (the 3,5-dichlorophenyl and phenyl groups) are prone to engage in π–π stacking. nih.govmdpi.com These interactions, which can be parallel-displaced or T-shaped, are vital in stabilizing the crystal packing by arranging the molecules into layers or columns. mdpi.com The presence of electron-withdrawing chloro-substituents can further influence the nature of these π-interactions.

The interplay of these varied interactions results in a highly organized supramolecular structure, where molecules are efficiently packed, maximizing stabilizing forces and leading to a thermodynamically stable crystalline form. researchgate.net

Table 1: Key Intermolecular Interactions in Phenylthiourea (B91264) Derivatives

Interaction Type Donor Acceptor Typical Supramolecular Motif
N–H···S N-H group Thiocarbonyl Sulfur (S) Centrosymmetric Dimers (R²₂(8) motif)
C–H···O C-H (aromatic/aliphatic) Carbonyl Oxygen (O) Chain/Sheet formation
C–H···S C-H (aromatic/aliphatic) Thiocarbonyl Sulfur (S) Linking primary synthons
C–H···π C-H (aromatic) π-system of Phenyl Ring Consolidation of 3D architecture
π–π Stacking π-system of Phenyl Ring π-system of Phenyl Ring Layered or columnar packing

Tautomerism in Thiourea Systems and its Structural Implications

Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form. sphinxsai.commdpi.com This represents a prototropic equilibrium where a proton shifts from a nitrogen atom to the sulfur atom, converting the thiocarbonyl group (C=S) into a thiol group (C-SH) and forming a carbon-nitrogen double bond (C=N). wikipedia.org

The equilibrium between these two forms is fundamental to the chemistry of thioureas. However, extensive experimental and theoretical studies have shown that for most simple thioureas, the thione tautomer is overwhelmingly predominant in both solid and solution phases. wikipedia.orgscispace.com The greater stability of the thione form is attributed to the higher strength of the C=S double bond compared to the C=N double bond in this system. In aqueous solutions of thiourea, for instance, the thione form is the major species present. wikipedia.org

The structural implications of this tautomerism are significant:

Dominant Structure: The molecular structure of this compound in its ground state is expected to be the thione form, featuring a planar thiourea core with characteristic C=S and C-N bond lengths.

Reactivity and Coordination: Although the thiol form is less stable, its transient existence or stabilization in specific environments (like in the presence of metal ions) is crucial for the reactivity of thioureas. The thiol form possesses a nucleophilic thiol group, allowing for S-alkylation to form isothiouronium salts. wikipedia.org

Hydrogen Bonding: The tautomeric state dictates the hydrogen bonding pattern. The dominant thione form acts as a hydrogen bond donor through its N-H groups and an acceptor through its sulfur atom. The minor thiol tautomer would present different functionalities: an acidic S-H donor group and an imine nitrogen acceptor. scispace.com

The potential for tautomerism, even if the equilibrium lies heavily to one side, is a key feature that contributes to the diverse applications of thiourea derivatives in synthesis and materials science. sphinxsai.com

Table 2: Tautomeric Forms of this compound

Tautomeric Form Structure Key Functional Groups Predominance
Thione Thione form of this compound Amine (N-H), Thiocarbonyl (C=S) Major/Highly Stable
Thiol (Isothiourea) Thiol form of this compound Imine (C=N), Thiol (S-H) Minor/Less Stable

Computational Chemistry and in Silico Approaches for Thiourea Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For thiourea (B124793) derivatives, these calculations provide a detailed picture of their geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for the geometry optimization of thiourea derivatives to determine their most stable conformation. For instance, in studies of related compounds such as 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, DFT calculations have been employed to elucidate the molecular geometry and various molecular properties. dntb.gov.ua Such studies often reveal that the thiourea core can adopt different conformations, with the syn or anti arrangement of the phenyl rings relative to the thiourea backbone being a key feature. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT, which is crucial for understanding the molecule's reactivity and interaction with other molecules.

A study on Pt(II) complexes with 1-benzyl-3-phenylthiourea (B182860) utilized DFT to confirm the optimized structures, indicating a square planar geometry. mdpi.com This highlights the utility of DFT in predicting the three-dimensional arrangement of atoms in complex structures involving thiourea derivatives.

Table 1: Representative DFT-Calculated Properties for a Dichlorophenylthiourea Analog

PropertyCalculated ValueReference
MethodB3LYP/6-311++G(d,p) dntb.gov.ua
Dipole MomentSpecific values depend on the full molecular structure dntb.gov.ua
Bond Lengths (C=S)Typically around 1.68 ÅGeneral DFT studies
Bond Angles (N-C-N)Approximately 117-120°General DFT studies

Note: The data presented is for a representative dichlorophenylthiourea analog and not specifically for 1-(3,5-Dichlorophenyl)-3-phenylthiourea due to a lack of specific literature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea bridge, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the phenyl rings, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In a Quantitative Structure-Activity Relationship (QSAR) study of thiourea derivatives, low values of HOMO energy were correlated with high cytotoxicity against certain cancer cell lines. researchgate.net

Table 2: Frontier Molecular Orbital Characteristics for a Representative Thiourea Derivative

OrbitalEnergy (eV)LocalizationImplicationReference
HOMO-6.5 to -7.5Thiourea bridge (S and N atoms)Nucleophilic character, site of electrophilic attack researchgate.net
LUMO-1.5 to -2.5Phenyl ringsElectrophilic character, site of nucleophilic attack researchgate.net
HOMO-LUMO Gap4.0 to 5.0Entire moleculeChemical reactivity and stability researchgate.net

Note: The data is generalized from studies on analogous thiourea derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.

For thiourea derivatives, the MEP map typically shows a region of high negative potential around the sulfur atom of the thiocarbonyl group, making it a primary site for interactions with electrophiles and hydrogen bond donors. The hydrogen atoms of the N-H groups generally exhibit a positive electrostatic potential, indicating their role as hydrogen bond donors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a ligand to a biological target.

Molecular docking studies on thiourea derivatives have been instrumental in identifying their potential as inhibitors of various enzymes and receptors. For instance, N-benzoyl-N'-phenylthiourea derivatives have been docked with the Epidermal Growth Factor Receptor (EGFR) to predict their cytotoxic activity. rasayanjournal.co.in Similarly, other thiourea analogs have been studied for their interaction with checkpoint kinase 1 receptor, showing promising binding scores. jppres.com

These studies typically report a binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity. The docking results also provide a detailed view of the binding pose of the ligand within the active site of the target protein. For example, a study on N-(phenylcarbamothioyl)-4-chloro-benzamide reported a plant score of -67.19 kcal/mol with the checkpoint kinase 1 receptor. jppres.com

Table 3: Representative Molecular Docking Results for Thiourea Derivatives with Biological Targets

Compound TypeBiological TargetDocking Score (kcal/mol)Reference
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaEGFR-8.2 rasayanjournal.co.in
N-(4-methoxy)-benzoyl-N'-phenylthioureaEGFR-7.3 rasayanjournal.co.in
4-Trifluoromethyl Phenyl ThioureaBreast Cancer-related protein-6.0 researchgate.net

Note: These results are for analogous compounds and not for this compound.

A crucial outcome of molecular docking is the identification of the specific amino acid residues in the target's active site that interact with the ligand. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In docking studies of thiourea derivatives, the N-H groups are frequently observed to act as hydrogen bond donors to acceptor groups on the amino acid residues of the protein. The sulfur atom of the thiocarbonyl group can also participate in hydrogen bonding as an acceptor. The phenyl rings often engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. For instance, computational studies of thiourea derivatives as inhibitors of Sirtuin-1 (SIRT1) identified key interactions with residues such as PheA:297 through hydrophobic and hydrogen bonds. researchgate.net

Understanding these key interactions is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. By modifying the structure of the thiourea derivative, it is possible to enhance its interactions with the target, thereby improving its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgrsc.org By identifying the key molecular features that govern the activity of these compounds, QSAR serves as a predictive tool in the design of new, more potent derivatives. acs.orgfarmaciajournal.com This approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis and testing of the most promising candidates. rsc.org

The development of predictive QSAR models for thiourea derivatives involves a systematic process that begins with the compilation of a dataset of compounds with known biological activities. nih.gov For a compound series like those including this compound, this would involve testing their effects on specific biological targets, such as anticancer or antimicrobial activity.

Multiple Linear Regression (MLR) is a commonly employed algorithm in the construction of QSAR models for thiourea derivatives. scispace.com These models are rigorously validated to ensure their statistical significance and predictive power. nih.gov The quality of a QSAR model is often assessed by its correlation coefficient (R²) for the training set and its predictive ability for an external test set of compounds. For instance, a study on sulfur-containing derivatives, including thioureas, resulted in QSAR models with reliable predictive performance, showing R² values in the range of 0.8301–0.9636 for the training sets. scispace.com

These predictive models are instrumental in the virtual screening of large compound libraries to identify novel thiourea derivatives with potentially high biological activity, thereby accelerating the drug discovery process.

A crucial aspect of QSAR studies is the identification of molecular descriptors that have a significant impact on the biological activity of thiourea derivatives. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Regression analysis of QSAR models has revealed that a combination of electronic, thermodynamic, and topological descriptors often governs the cytotoxic potential of thioureas. nih.govacs.org For example, studies have shown that the electrophilicity index and chemical potential are significant contributors to the cytotoxic activity of some thiourea derivatives. nih.govacs.org Lipophilicity, often represented by logP, is another critical descriptor, as it influences the ability of a compound to cross biological membranes. acs.orgnih.gov The activity of thiourea compounds has been found to be correlated with their hydrophobic and hydrophilic properties. acs.orgrsc.org

The type and position of substituents on the phenyl rings of thiourea derivatives also play a vital role in their activity. nih.gov The presence of electron-withdrawing groups, such as the dichloro substitution in this compound, is a feature often associated with potent biological activity in related compounds. nih.gov

The following table summarizes some of the key molecular descriptors that have been identified as influencing the activity of thiourea derivatives:

Table 1: Key Molecular Descriptors in Thiourea QSAR Studies
Descriptor Category Specific Descriptor Influence on Biological Activity
Electronic Electrophilicity Index Significantly contributes to cytotoxic potential. nih.govacs.org
Chemical Potential A key factor in explaining cytotoxic activity. nih.govacs.org
Ionization Potential Higher values have been correlated with increased cytotoxicity against certain cell lines. researchgate.net
HOMO/LUMO Energies The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can relate to reactivity and cytotoxicity. researchgate.net
Lipophilicity logP Influences membrane permeability and can be positively or negatively correlated with cytotoxicity depending on the cell type. nih.gov
Topological/Structural Molecular Weight A fundamental descriptor considered in many QSAR models. rsc.org
Number of Rings Can influence the overall shape and interaction capabilities of the molecule. rsc.org
Number of Rotatable Bonds Affects the conformational flexibility of the compound. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org In the context of thiourea research, MD simulations provide valuable insights into how these compounds interact with their biological targets at an atomic level. nih.gov This technique allows for the evaluation of the stability of the ligand-target complex and the dynamics of their interaction, which are crucial for understanding the mechanism of action. acs.org

MD simulations are employed to assess the stability of the complex formed between a thiourea derivative, such as this compound, and its biological target, which is often a protein or enzyme. nih.gov The simulation begins with the docked pose of the ligand in the active site of the target. The system is then subjected to a simulation that mimics physiological conditions, allowing the complex to evolve over a period of time, typically in the nanosecond range. scispace.com

Several parameters are analyzed to evaluate the stability and dynamics of the ligand-target complex:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. acs.orgnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues in the protein. This helps to identify the flexible and rigid regions of the protein upon ligand binding. nih.gov

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the target are tracked during the simulation. A consistent hydrogen bonding pattern indicates a stable interaction. farmaciajournal.com

Binding Free Energy: Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of the complex. acs.org This provides a quantitative measure of the affinity of the ligand for its target. acs.org

For instance, in a study of thiourea derivatives as potential inhibitors of the SARS-CoV-2 spike protein, MD simulations showed that the most active compound formed a stable complex with the receptor-binding domain, as evidenced by its strong binding energy. acs.org Conversely, the inactive compound displayed weak interactions. acs.org These simulations can also elucidate the key amino acid residues that are crucial for the binding and stabilization of the ligand within the active site. rsc.org

The following table summarizes the key parameters analyzed in MD simulations of ligand-target complexes and their significance:

Table 2: Analysis Parameters in Molecular Dynamics Simulations
Parameter Significance
Root Mean Square Deviation (RMSD) Indicates the conformational stability of the ligand within the binding site and the overall protein structure. acs.orgnih.gov
Root Mean Square Fluctuation (RMSF) Identifies flexible and rigid regions of the protein, highlighting areas that may be important for ligand binding and conformational changes. nih.gov
Hydrogen Bond Analysis Determines the stability of crucial interactions between the ligand and the target protein's amino acid residues. farmaciajournal.com
Binding Free Energy (e.g., MM-PBSA) Quantifies the binding affinity of the ligand for the target, providing a measure of the complex's stability. acs.org

| Secondary Structure Analysis | Monitors changes in the protein's secondary structure elements (alpha-helices, beta-sheets) upon ligand binding. acs.org |

Structure Activity Relationships Sar of 1 3,5 Dichlorophenyl 3 Phenylthiourea Analogs

Influence of Substituents on the Thiourea (B124793) Core

The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serves as a versatile backbone for a wide range of biologically active compounds. biointerfaceresearch.com Modifications to this core, particularly at the nitrogen atoms, can have profound effects on the molecule's activity and selectivity.

N,N'-disubstituted thioureas represent a class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. mdpi.comufba.brmdpi.com The nature of the substituents on the nitrogen atoms is a critical determinant of their biological efficacy. The synthesis of these derivatives is often straightforward, typically involving the reaction of an appropriate isothiocyanate with an amine. nih.gov

Research has shown that the presence of aryl groups on both nitrogen atoms, as seen in 1-(3,5-Dichlorophenyl)-3-phenylthiourea, is a common feature in many biologically active thiourea derivatives. The aromatic rings can engage in hydrophobic and π-π interactions with biological targets, which can be crucial for their mechanism of action. biointerfaceresearch.com The disubstituted nature of the thiourea core allows for a high degree of structural diversity, enabling the fine-tuning of its pharmacological properties.

For instance, a series of N,N'-disubstituted thiourea derivatives were synthesized and evaluated for their antiplatelet activity, demonstrating that the substituents play a direct role in their inhibitory effects on the arachidonic acid pathway in human platelets. nih.gov In another study, various 1,3-disubstituted thiourea derivatives exhibited significant cytotoxic activity against several cancer cell lines, with the potency being highly dependent on the nature of the aromatic substituents. nih.gov

The following table provides examples of N,N'-disubstituted thiourea derivatives and their observed biological activities.

Compound IDN-Substituent 1N'-Substituent 2Biological ActivityReference
1 3,5-DichlorophenylPhenylAnticancer, Anti-inflammatory nih.govmdpi.com
2 3,4-Dichlorophenyl3-(Trifluoromethyl)phenylCytotoxic (Colon Cancer) nih.gov
3 4-CF3-phenyl3-(Trifluoromethyl)phenylCytotoxic (Colon Cancer) nih.gov
4 PhenylBenzoylAntimicrobial ufba.br
5 3-methoxyphenyl6-methoxy-benzothiazol-2-ylAnticancer (17β-HSD1 inhibitor) nih.gov

The introduction of various functional groups and lipophilic moieties to the thiourea structure can significantly influence its bioactivity and selectivity. Lipophilicity is a key physicochemical property that affects the transport of compounds across biological membranes and their interaction with target receptors. nih.gov Increasing the lipophilicity of thiourea derivatives, for instance by incorporating hydrocarbon substituents or aromatic rings, has been shown to enhance their biological activity. biointerfaceresearch.com

The addition of specific functional groups can also confer or enhance particular biological activities. For example, the presence of heterocyclic moieties such as benzothiazole (B30560) can lead to a broad range of pharmacological properties, including anticancer and antimicrobial effects. nih.gov The steric and electronic effects of these functional groups play a crucial role in the interaction with molecular targets, thereby influencing the compound's therapeutic potential. nih.gov

A study on benzothiazole derivatives of thiourea highlighted that compounds with more lipophilic substituents, such as methyl and chloro groups, on the benzothiazole ring were more active. nih.gov This underscores the importance of lipophilicity in modulating the biological response. Furthermore, the incorporation of a piperazine (B1678402) ring in a series of N,N'-disubstituted thioureas was found to enhance their potency and selectivity as anti-leishmanial agents. mdpi.com

The table below illustrates the effect of different functional groups and moieties on the biological activity of thiourea derivatives.

Functional Group/MoietyImpact on BioactivityExample ApplicationReference
BenzothiazoleEnhanced anticancer and antimicrobial activityAnticancer agents nih.gov
Piperazine RingIncreased potency and selectivityAnti-leishmanial agents mdpi.com
Benzyloxy GroupBeneficial for antitumor activityAnticancer agents nih.gov
Halogens (Cl, Br, I)Can increase lipophilicity and activityAntimicrobial, Anticancer agents nih.govnih.gov

Role of Aromatic Ring Modifications

Modifications to the aromatic rings of this compound are a key strategy for optimizing its biological activity. The number, position, and electronic nature of substituents on these rings can dramatically alter the compound's interaction with its biological targets.

The presence of a dichlorophenyl group in the structure of this compound is significant for its biological activity. Halogen atoms, such as chlorine, are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov The dichloro-substitution pattern can also influence the electronic properties of the phenyl ring, which in turn affects its binding affinity to target proteins.

For example, N-(2,4-dichloro)benzoyl-N′-phenylthiourea demonstrated notable anticancer activity against human breast cancer cell lines. researchgate.net In a study of 1,3-disubstituted thioureas, compounds with a 3,4-dichlorophenyl substituent showed high cytotoxic activity against colon cancer cells. nih.gov This suggests that the presence of two chlorine atoms on the phenyl ring is a favorable feature for anticancer activity.

The position of substituents on the aromatic rings (ortho, meta, or para) can have a dramatic impact on the biological activity of thiourea derivatives. leah4sci.comchemistrysteps.com This is due to the different steric and electronic environments created by the substituents at various positions, which can affect the molecule's conformation and its ability to bind to a specific target.

In a study of dichlorophenyl-substituted thioureas, the position of the chlorine atoms was found to be critical for cytotoxic activity. A compound with a 3,4-dichlorophenyl fragment was found to be the most potent, while changing the substitution pattern to 2,4-dichloro or 2,3-dichloro led to a gradual decrease in biological potency. mdpi.com Similarly, for a trifluoromethyl (CF3) substituent, moving it from the ortho to the para position resulted in a more active compound. mdpi.com

The directing effects of substituents in electrophilic aromatic substitution reactions provide a framework for understanding these positional effects. Activating groups generally direct incoming groups to the ortho and para positions, while deactivating groups direct to the meta position. chemistrysteps.commasterorganicchemistry.com These principles can also be applied to understand how the position of a substituent influences the interaction of the molecule with its biological target. The phenyl group itself is considered a weak activator and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com

The following table summarizes the observed effects of substituent positions on the activity of some thiourea analogs.

Compound TypeSubstituent PositionEffect on ActivityReference
Dichlorophenyl-thiourea3,4-dichloroMost potent cytotoxicity mdpi.com
Dichlorophenyl-thiourea2,4-dichloroReduced cytotoxicity mdpi.com
Dichlorophenyl-thiourea2,3-dichloroFurther reduced cytotoxicity mdpi.com
Trifluoromethylphenyl-thioureapara-CF3More potent than ortho-CF3 mdpi.com

The electronic properties of the substituents on the aromatic rings, whether they are electron-donating or electron-withdrawing, are a major determinant of the biological activity of thiourea derivatives. Electron-withdrawing groups, such as halogens (e.g., chlorine) and trifluoromethyl groups, have often been associated with potent biological activity in this class of compounds. biointerfaceresearch.commdpi.com

Conversely, electron-donating groups, such as methyl or methoxy (B1213986) groups, can also modulate biological activity, though their effects can be context-dependent. In some cases, electron-donating groups can increase the electron density of the aromatic ring, which may enhance certain types of interactions with biological targets. nih.gov For instance, a study on N-phenylselenourea analogues found that derivatives with an electron-donating group at the para position showed enhanced antioxidant capacity. researchgate.net The interplay between electron-donating and electron-withdrawing groups on the different aromatic rings of the molecule allows for a fine-tuning of its biological properties.

Impact of Heterocyclic Ring Incorporation on SAR

The introduction of heterocyclic moieties into the this compound scaffold has a profound impact on the compound's SAR, often enhancing its biological efficacy and target specificity. biointerfaceresearch.com The nature of the heterocyclic ring, its point of attachment, and the presence of other substituents all play a crucial role in determining the resulting pharmacological profile.

Research has shown that replacing the phenyl group with various heterocyclic rings can lead to compounds with enhanced antimicrobial, and anticancer activities. For instance, the incorporation of a piperazine ring has been demonstrated to increase the potency of thiourea derivatives against both promastigote and amastigote forms of Leishmania amazonensis. mdpi.com This enhancement is attributed to the favorable physicochemical properties conferred by the piperazine moiety, which can improve cell permeability and interaction with biological targets. mdpi.com

Similarly, the introduction of a benzothiazole ring system has yielded compounds with notable biological activities. researchgate.netmdpi.com The fusion of the thiazole (B1198619) ring with a benzene (B151609) ring in benzothiazole creates a more rigid and extended aromatic system, which can engage in more effective π-π stacking and hydrophobic interactions with target enzymes or receptors. The substitution pattern on the benzothiazole ring further modulates the activity, with different substituents leading to varying degrees of potency. mdpi.com

The type of heterocyclic ring also influences the mechanism of action. For example, thiourea derivatives containing a thiadiazole ring have shown excellent inhibitory activity against Escherichia coli DNA gyrase B. nih.gov The nitrogen and sulfur atoms in the thiadiazole ring can act as hydrogen bond donors and acceptors, facilitating strong binding to the active site of the enzyme. nih.gov

The following interactive table summarizes the impact of incorporating different heterocyclic rings on the biological activity of thiourea analogs.

Heterocyclic RingPoint of AttachmentObserved Biological Activity EnhancementPotential Mechanistic Insights
PiperazineN-3 positionIncreased antileishmanial activityImproved cell permeability and target interaction
BenzothiazoleN-3 positionPotent antimicrobial and anticancer activitiesEnhanced π-π stacking and hydrophobic interactions
ThiadiazoleN-3 positionInhibition of bacterial DNA gyrase BStrong hydrogen bonding with enzyme active site
PyrimidineN-3 positionSignificant antibacterial and antifungal efficacyPotential for synergistic effects when combined with other bioactive moieties

Establishment of Design Principles for Potent Thiourea-Based Agents

Based on extensive SAR studies of this compound and its analogs, several key design principles have been established for the development of potent thiourea-based therapeutic agents. These principles provide a rational framework for the design of new compounds with improved efficacy and selectivity.

One of the fundamental principles is the importance of hydrophobicity . The lipophilicity of the molecule, often influenced by the substituents on the phenyl rings and any incorporated heterocyclic moieties, plays a critical role in its ability to cross biological membranes and reach its target. nih.govlifetein.com A balanced lipophilicity is often required, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.

Furthermore, the incorporation of specific heterocyclic rings can be a powerful strategy to enhance potency and introduce target selectivity. As discussed in the previous section, heterocycles can provide additional binding interactions, modulate physicochemical properties, and direct the molecule to specific biological targets. biointerfaceresearch.commdpi.com The choice of the heterocyclic ring should be guided by the desired therapeutic application and an understanding of the target's structure and binding site.

Finally, the potential for metal complexation represents an emerging design principle. Thiourea derivatives can act as ligands for various metal ions, and the resulting metal complexes have been shown to possess enhanced biological activity compared to the parent ligands. nih.gov This strategy can lead to compounds with novel mechanisms of action and improved therapeutic profiles.

Mechanisms of Biological Action at the Cellular and Molecular Level

Cellular Mechanisms of Action

At the cellular level, the biological effects of dichlorophenyl-substituted thiourea (B124793) and urea (B33335) compounds are characterized by their ability to disrupt key processes that govern cancer cell proliferation and survival. These compounds interfere with cellular homeostasis, leading to cell death and the inhibition of inflammatory signals.

A primary mechanism by which thiourea derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on various halogenated thiourea derivatives have consistently demonstrated potent pro-apoptotic activity across a range of cancer cell lines.

For instance, a closely related compound, a 3,4-dichlorophenyl derivative of 3-(trifluoromethyl)phenylthiourea (B159877), was found to be a powerful activator of apoptosis. nih.gov In human colon cancer cell lines SW480 (primary) and SW620 (metastatic), this dichlorophenyl derivative induced a very high percentage of cells into late-stage apoptosis. nih.gov Specifically, it caused late apoptosis in 95% (± 1.5%) of SW480 cells and 99% (± 0.5%) of SW620 cells. nih.gov This pro-apoptotic effect was also observed in K-562 leukemia cells, where the compound induced apoptosis in 73% of the cell population. nih.gov Other halogenated bis-phenylthiourea derivatives have also been shown to trigger late-apoptosis or necrosis in SW480 cells. researchgate.net

Similarly, the urea analog, 1,3-bis(3,5-dichlorophenyl)urea (B1682623), effectively induces apoptosis in lung cancer cells. nih.gov This process is often preceded by mitotic arrest, as demonstrated by other synthetic phenyl bis-thiourea compounds that cause cell death following arrest in the prometaphase stage of the cell cycle. nih.gov The activation of caspases, such as caspase-3 and caspase-7, is a key feature of this apoptotic pathway, confirming that the cell death is programmed and systematically executed. researchgate.net

Compound ClassCancer Cell LineEffectPercentage of Apoptotic CellsSource
Dichlorophenyl Thiourea DerivativeSW480 (Colon)Induction of Late Apoptosis95% ± 1.5% nih.gov
Dichlorophenyl Thiourea DerivativeSW620 (Colon, metastatic)Induction of Late Apoptosis99% ± 0.5% nih.gov
Dichlorophenyl Thiourea DerivativeK-562 (Leukemia)Induction of Apoptosis73% nih.gov
Halogenated bis-PhenylthioureaSW480 (Colon)Induction of Late Apoptosis/NecrosisNot specified researchgate.net
1,3-bis(3,5-dichlorophenyl)ureaLung Cancer CellsInduction of ApoptosisNot specified nih.gov

In addition to inducing cell death, certain thiourea derivatives can modulate the tumor microenvironment by altering the secretion of inflammatory cytokines. Interleukin-6 (IL-6) is a key cytokine that plays a role in promoting inflammation and cell proliferation in some cancers. Research has shown that potent thiourea derivatives can act as inhibitors of IL-6. nih.govresearchgate.net In studies involving both SW480 and SW620 colon cancer cells, these compounds were found to decrease the secretion of IL-6 by 23–63%. nih.gov This inhibitory effect was also observed in PC3 prostate cancer cells, indicating a broader mechanism of action that extends to modulating inflammatory signaling pathways within the tumor microenvironment. researchgate.net

The cytotoxic effects of dichlorophenyl thiourea and urea compounds are underpinned by their ability to interfere with critical cellular signaling cascades that regulate cell growth, proliferation, and survival.

One significant target is the cell cycle. The urea analog 1,3-bis(3,5-dichlorophenyl)urea has been shown to cause G0/G1 cell cycle arrest in lung cancer cells. nih.gov This arrest is achieved by inhibiting the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases CDK2 and CDK4, as well as cyclins A, B1, and E1. nih.gov Other related thiourea derivatives have been found to increase the number of cancer cells in the sub-G1 and/or G0/G1 phases or to evoke cycle arrest at the G2 phase. researchgate.net

Furthermore, these compounds can modulate crucial signaling pathways. Treatment with 1,3-bis(3,5-dichlorophenyl)urea leads to the activation of the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status that can halt cell proliferation. nih.gov Concurrently, it causes a decrease in phosphorylated Akt (pAkt), a central protein in a signaling pathway that promotes cell survival and proliferation. nih.gov This dual action of activating a tumor-suppressive pathway (AMPK) while inhibiting a pro-survival pathway (Akt) highlights a multi-pronged approach to disrupting cancer cell signaling. nih.gov

Molecular Mechanisms of Action

At the molecular level, the biological activities of 1-(3,5-Dichlorophenyl)-3-phenylthiourea are dictated by its chemical structure, which allows it to interact with specific biological macromolecules through various non-covalent forces.

The thiourea scaffold is versatile and has been shown to interact with a range of molecular targets crucial for cancer cell function. While some anticancer agents directly target DNA, many thiourea derivatives exert their effects by binding to and inhibiting the function of key proteins.

Enzymes: The urea analog 1,3-bis(3,5-dichlorophenyl)urea causes the inhibition of Glutathione (B108866) S-transferase (GST) activity, an enzyme involved in detoxification and drug resistance. nih.gov Other phenylthiourea (B91264) derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER-2, both of which are critical receptor tyrosine kinases in breast cancer. jppres.com

Structural Proteins: A novel synthetic 1,3-phenyl bis-thiourea compound was found to directly inhibit the in vitro polymerization of tubulin. nih.gov By targeting microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle, the compound disrupts cell division, leading to mitotic arrest and subsequent apoptosis. nih.gov

The ability of this compound to bind to its molecular targets is governed by the formation of specific non-covalent interactions. The thiourea core (–NH–C(S)–NH–) is a key pharmacophore, with the nitrogen-bound hydrogen atoms acting as hydrogen bond donors and the sulfur atom acting as a hydrogen bond acceptor. These hydrogen bonds are critical for anchoring the molecule within the binding site of a target protein.

In addition to hydrogen bonding, the two aromatic rings—the 3,5-dichlorophenyl group and the phenyl group—play a crucial role in binding through π-interactions. These interactions can include:

π-π Stacking: Where the flat faces of the aromatic rings stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein's active site. rsc.org

Cation-π Interactions: A powerful non-covalent force where the electron-rich π-face of one of the compound's aromatic rings interacts favorably with a positively charged cation, such as the side chain of a lysine (B10760008) or arginine residue in a receptor. nih.govcaltech.edunih.gov

These molecular interactions—hydrogen bonds combined with π-interactions—create a stable and specific binding orientation, which is essential for the compound's ability to inhibit its molecular targets and exert its potent biological effects.

Coordination with Metal Ions in Metalloenzymes

The thiourea functional group, characterized by the presence of both sulfur and nitrogen atoms, possesses the capacity to act as a ligand, coordinating with metal ions. This characteristic is of significant importance in the context of metalloenzymes, where such interactions can lead to the modulation of enzymatic activity. While direct studies on the coordination of this compound with metalloenzymes are not extensively detailed in the available literature, the principles of coordination chemistry for thiourea derivatives provide a basis for understanding this potential mechanism of action.

Thiourea and its derivatives can coordinate to metal centers through the sulfur atom, the nitrogen atoms, or in a bridging fashion. The specific coordination mode is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the thiourea backbone. In the case of this compound, the electron-withdrawing nature of the dichlorophenyl group and the steric bulk of the phenyl group would influence its coordination behavior.

For instance, studies on other thiourea derivatives have shown their ability to form stable complexes with various transition metals that are often found in the active sites of metalloenzymes, such as zinc, copper, and nickel. This coordination can alter the geometry of the active site, displace a catalytically important water molecule, or change the redox potential of the metal center, thereby inhibiting the enzyme's function.

A pertinent example, although not involving direct coordination, is the interaction of phenylthiourea (PTU) with tyrosinase-related protein 1 (TYRP1), a metalloenzyme containing two zinc ions in its active site. X-ray crystallography studies have revealed that PTU does not directly coordinate to the zinc ions. nih.gov Instead, it binds within the active site, obstructing substrate access through hydrophobic interactions. nih.gov This highlights that even in metalloenzymes, the inhibitory action of thiourea derivatives is not exclusively governed by direct metal coordination.

Direct Blockage of Enzyme Active Sites

A primary mechanism through which this compound and related compounds exert their biological effects is through the direct inhibition of enzyme activity by binding to and blocking the active site. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the nature of the interaction with the enzyme and its substrate.

Research on analogous compounds provides significant insights into this mechanism. For example, the structurally similar urea derivative, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), has been shown to inhibit the activity of glutathione S-transferase (GST). nih.gov GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to various xenobiotic and endogenous compounds. Inhibition of GST by COH-SR4 suggests that dichlorophenyl-containing compounds can directly interfere with the function of key cellular enzymes. nih.gov

Furthermore, phenylthiourea (PTU) is a well-documented inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. selleckchem.com Studies have demonstrated that PTU acts as a competitive inhibitor of tyrosinase, indicating that it binds to the active site of the enzyme and competes with the natural substrate, L-tyrosine. nih.gov The inhibitory potency of PTU and its derivatives is often influenced by the substituents on the phenyl rings.

While specific kinetic studies on the inhibition of various enzymes by this compound are not extensively available, the existing data on related thiourea and urea derivatives strongly support the hypothesis that this compound can act as a direct enzyme inhibitor. The dichlorophenyl and phenyl moieties can engage in hydrophobic, van der Waals, and potentially halogen-bonding interactions within the active site of target enzymes, leading to a blockade of substrate binding and/or catalysis.

Selectivity of Action Towards Target Cells or Organisms

The selectivity of a biologically active compound is a critical determinant of its therapeutic potential, as it dictates the ability to affect target cells or organisms while minimizing effects on non-target ones. For thiourea derivatives, including this compound, research has focused on their selective cytotoxicity towards cancer cells over normal, healthy cells.

A study on a series of 1,3-disubstituted thiourea derivatives, including compounds with dichlorophenyl substitutions, evaluated their cytotoxic activity against various human cancer cell lines and a normal human keratinocyte cell line (HaCaT). nih.gov Several of these derivatives exhibited high cytotoxicity against colon, prostate, and leukemia cancer cell lines, with IC50 values in the low micromolar range. nih.gov Importantly, many of these compounds demonstrated favorable selectivity, being more toxic to cancer cells than to the normal HaCaT cells. nih.gov

The table below presents the cytotoxic activity (IC50) of a related compound, a 3,4-dichlorophenylthiourea derivative, against various cell lines, illustrating its selective anticancer potential.

Cell LineCell TypeIC50 (µM)
SW480Colon CancerData Not Specifically Available for 3,5-dichloro isomer
SW620Metastatic Colon CancerData Not Specifically Available for 3,5-dichloro isomer
PC3Prostate CancerData Not Specifically Available for 3,5-dichloro isomer
K-562LeukemiaData Not Specifically Available for 3,5-dichloro isomer
HaCaTNormal KeratinocytesData Not Specifically Available for 3,5-dichloro isomer

Note 1: While specific IC50 values for the 3,5-dichloro isomer were not found, a study on 3-(trifluoromethyl)phenylthiourea analogs showed that a 3,4-dichlorophenyl derivative was highly cytotoxic to these cancer cell lines with favorable selectivity over normal HaCaT cells. nih.gov

The mechanisms underlying this selectivity are multifaceted and may involve differences in cellular uptake, metabolism, or the presence of specific molecular targets that are overexpressed or more critical in cancer cells. For instance, the inhibition of enzymes like GST, which can be upregulated in cancer cells and contribute to drug resistance, could be a factor in the selective action of dichlorophenyl-containing compounds. nih.gov The ability of some thiourea derivatives to induce apoptosis, or programmed cell death, more effectively in cancer cells also contributes to their selective cytotoxicity. nih.gov

Future Directions and Research Opportunities

Rational Design of Next-Generation Thiourea (B124793) Analogs for Enhanced Efficacy and Selectivity

The rational design of new analogs based on the 1-(3,5-dichlorophenyl)-3-phenylthiourea scaffold is a primary avenue for future research. Structure-activity relationship (SAR) studies on related thiourea derivatives have demonstrated that modifications to the terminal phenyl rings can significantly impact biological activity. nih.gov The presence of electron-withdrawing groups, such as the dichloro-substitution in the parent compound, is often associated with potent cytotoxic properties against various cancer cell lines. nih.gov

Future design strategies could focus on several key areas:

Systematic Substitution: Introducing a variety of substituents on the unsubstituted phenyl ring could modulate lipophilicity, electronic properties, and steric hindrance, thereby fine-tuning the compound's interaction with biological targets. For instance, analogs with trifluoromethyl groups have shown high efficacy. biointerfaceresearch.com

Bioisosteric Replacement: The thiourea linker itself can be replaced with bioisosteres like cyanoguanidine or squaramide to overcome potential metabolic instability or poor solubility while maintaining key hydrogen-bonding interactions. bohrium.com

Scaffold Rigidification: Incorporating the thiourea moiety into a cyclic structure can restrict conformational flexibility. nih.gov This approach can lead to higher selectivity for a specific biological target and often improves oral bioavailability. nih.gov

Derivative TypeRationalePotential AdvantageExample from Literature (Different Scaffold)
Substituted Phenyl Rings Modulate electronic and steric properties to optimize target binding.Enhanced potency and selectivity.1,3-bis(4-(trifluoromethyl)phenyl)thiourea showed high activity against A549 lung cancer cells. biointerfaceresearch.com
Heterocyclic Analogs Introduce additional hydrogen bond donors/acceptors and alter physicochemical properties.Improved interaction with molecular targets and modified cellular signaling. mdpi.comThiazole (B1198619) and pyrazole-containing thioureas exhibit promising anticancer action. mdpi.com
Cyclic Thioureas Restrict conformational flexibility to favor the bioactive conformation.Increased selectivity and bioavailability. nih.govEnzalutamide, a cyclic thiohydantoin, is approved for prostate cancer treatment. nih.gov

Exploration of Novel Biological Targets for Thiourea-Based Therapeutics

While thiourea derivatives are widely known for their anticancer properties, their molecular action is multi-targeted, making them attractive candidates for overcoming drug resistance. biointerfaceresearch.com The full spectrum of biological targets for this compound remains to be elucidated. Future research should aim to identify and validate novel targets to expand its therapeutic applications.

Potential areas for exploration include:

Oncology: Beyond general cytotoxicity, specific enzyme targets could be investigated. Thioureas have been shown to inhibit kinases, protein tyrosine phosphatases, and enzymes involved in DNA repair like poly (ADP-ribose) polymerase-1 (PARP1). biointerfaceresearch.comelsevierpure.com Another promising target is the microtubule network, which is essential for mitosis in cancer cells. elsevierpure.com

Infectious Diseases: The thiourea scaffold is present in antitubercular agents like thioacetazone and thiocarlide. nih.govbiointerfaceresearch.com A key target in many pathogens is the enzyme urease, which is not present in mammals, offering a pathway for selective toxicity. nih.gov

Neurodegenerative Diseases: Certain thiourea-containing compounds are used as dopamine (B1211576) agonists in the treatment of Parkinson's disease, highlighting their potential to interact with central nervous system (CNS) receptors. nih.gov

Therapeutic AreaPotential Biological TargetRationale
Anticancer Kinases, Microtubules, PARP1, Bcl-xLThiourea derivatives are known to inhibit various enzymes and proteins crucial for cancer cell proliferation and survival. biointerfaceresearch.comelsevierpure.comelsevierpure.com
Antitubercular Enoyl-acyl carrier protein reductase (InhA)The thiourea scaffold is a component of existing drugs for tuberculosis and can target essential bacterial enzymes. mdpi.com
Antibacterial UreaseThiourea can act as a substrate analog for this bacterial enzyme, which is critical for the survival of pathogens like H. pylori. nih.gov
Antiviral HIV ProteaseThe urea (B33335)/thiourea moiety is found in protease inhibitors like ritonavir, which are essential for HIV therapy. nih.gov

Application of Advanced Computational Modeling and Artificial Intelligence in Thiourea Drug Discovery

The integration of computational tools and artificial intelligence (AI) can dramatically accelerate the discovery and optimization of novel thiourea derivatives. acs.orgnih.gov These technologies can guide rational drug design by predicting the properties and activities of virtual compounds before their synthesis, saving significant time and resources. nih.gov

Future applications in this area include:

Molecular Docking: Simulating the binding of this compound and its virtual analogs to the active sites of various proteins can help prioritize the most promising compounds and elucidate their mechanism of action. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of thiourea analogs with their biological activity. This allows for the prediction of the potency of newly designed compounds. nih.gov

AI and Machine Learning: AI algorithms, particularly deep learning, can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with better drug-like profiles. nih.govpharmacyjournal.org

Development of Innovative Synthetic Methodologies for Thiourea Scaffolds

Advancements in synthetic organic chemistry offer new, efficient, and environmentally friendly ways to produce libraries of thiourea derivatives for biological screening. bohrium.com Moving beyond classical synthesis methods can improve yields, reduce reaction times, and enhance safety. nih.gov

Promising innovative methodologies include:

Flow Chemistry: Continuous flow synthesis allows for high control over reaction parameters, leading to higher quality products and increased safety, especially when dealing with hazardous intermediates like isothiocyanates. nih.gov

Microwave- and Ultrasound-Assisted Synthesis: These energy sources can significantly accelerate reaction rates, often leading to cleaner transformations and higher yields in shorter timeframes. nih.govbohrium.com

Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents, or catalyst-free methods under sunlight irradiation, aligns with the growing demand for sustainable chemical manufacturing. nih.govrsc.org

Synthetic MethodPrincipleAdvantages
Flow Chemistry Reagents are continuously pumped through a reactor.High control of variables, increased safety, scalability. nih.gov
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and uniformly.Reduced reaction times, higher yields, cleaner products. bohrium.com
Ultrasound-Assisted Synthesis Uses acoustic cavitation to enhance chemical reactivity.Shorter reaction times, excellent yields at room temperature. nih.gov
Green Solvents/Catalysts Employs biocompatible and reusable media like deep eutectic solvents.Environmentally friendly, potential for catalyst reuse. rsc.org

Understanding the Role of Crystal Packing and Supramolecular Interactions in Bioactivity

The solid-state structure of a drug molecule can profoundly influence its physicochemical properties, including solubility, stability, and dissolution rate, which in turn affect its bioavailability. Thiourea derivatives are known for their ability to form extensive networks of noncovalent interactions, such as hydrogen bonds and π-π stacking. mersin.edu.trresearchgate.net

Future research should focus on:

Single-Crystal X-ray Diffraction: Determining the precise three-dimensional structure of this compound and its analogs is fundamental. This would reveal key intra- and intermolecular interactions. mersin.edu.tr The thiourea moiety's N-H groups act as hydrogen-bond donors, while the sulfur atom is a primary acceptor, often leading to the formation of centrosymmetric dimers through N-H···S hydrogen bonds. researchgate.netnih.gov

Polymorphism Screening: Investigating whether the compound can exist in different crystalline forms (polymorphs) is crucial, as different polymorphs can have different stabilities and bioavailabilities. Understanding the supramolecular synthons that guide crystal assembly can aid in controlling polymorphism.

A detailed analysis of the crystal structure will provide insights into how the molecule presents itself to a biological target, potentially explaining differences in activity between closely related analogs and guiding the design of new compounds with improved solid-state properties. mersin.edu.tr

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3,5-Dichlorophenyl)-3-phenylthiourea, and how can reaction conditions be optimized for purity?

  • Methodology : Thiourea derivatives are typically synthesized via condensation of substituted phenyl isothiocyanates with amines. For this compound, reacting 3,5-dichlorophenyl isothiocyanate with aniline under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 6–12 hours yields the product. Optimization involves adjusting stoichiometric ratios (1:1.2 amine:isothiocyanate), using catalysts like triethylamine to enhance reactivity, and monitoring purity via TLC. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and thiourea backbone. Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, while the thiourea NH protons resonate near δ 9.5–10.5 ppm (broad singlet) .
  • IR : Stretching vibrations for C=S (1150–1250 cm1^{-1}) and N-H (3250–3350 cm1^{-1}) validate the thiourea group .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 313.98 for C13_{13}H9_9Cl2_2N2_2S) .
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings and hydrogen-bonding networks, critical for understanding packing behavior .

Q. What solvent systems are suitable for this compound in experimental settings, considering its solubility and stability?

  • Methodology : The compound exhibits limited solubility in water but dissolves in DMSO, DMF, and dichloromethane. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity). Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) show degradation <5% over 48 hours when stored in amber vials at –20°C .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this thiourea derivative?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p) basis set) model molecular geometry, frontier orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and regioselectivity in reactions. Comparative studies with analogs (e.g., 3-nitrophenyl substitutions) reveal substituent effects on electron density distribution .

Q. What strategies are effective in resolving contradictions in reported biological activity data for structurally similar thiourea compounds?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative).
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values under standardized protocols.
  • Structural analogs : Test derivatives with controlled substituent changes (e.g., electron-withdrawing vs. donating groups) to isolate structure-activity relationships (SAR) .

Q. How does the substitution pattern on the phenyl rings influence the compound’s intermolecular interactions and crystal packing?

  • Methodology : X-ray diffraction data show that 3,5-dichloro substituents induce steric hindrance, reducing π-π stacking but enhancing halogen bonding (Cl···S interactions). Hydrogen bonding between thiourea NH and acceptor atoms (e.g., carbonyl groups) stabilizes layered crystal structures. Comparative studies with 4-chloro analogs reveal distinct packing motifs due to altered symmetry .

Q. What advanced chromatographic techniques are recommended for analyzing degradation products under various storage conditions?

  • Methodology :

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with gradient elution (water:acetonitrile + 0.1% formic acid) to separate degradation products. MS/MS identifies fragments (e.g., loss of Cl or S groups).
  • Forced degradation studies : Expose the compound to heat (60°C), UV light, and oxidative stress (H2_2O2_2) to simulate long-term stability. Quantify degradation using peak area normalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.